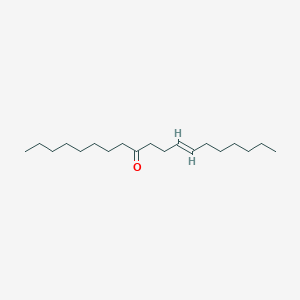
(E)-nonadec-12-en-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-nonadec-12-en-9-one is an organic compound belonging to the class of alkenes and ketones It is characterized by a long carbon chain with a double bond at the 12th position and a ketone functional group at the 9th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-nonadec-12-en-9-one can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Another method involves the use of the Grignard reaction, where a Grignard reagent (an organomagnesium compound) reacts with a ketone to form the corresponding alcohol, which can then be dehydrated to yield the desired alkene.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig or Grignard reactions, optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-nonadec-12-en-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The double bond in the compound can undergo electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or hydrogen halides (HCl, HBr) are used for electrophilic addition reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated alkanes or alkenes.
Applications De Recherche Scientifique
(E)-nonadec-12-en-9-one has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene and ketone reactivity.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of fragrances and flavors.
Mécanisme D'action
The mechanism of action of (E)-nonadec-12-en-9-one involves its interaction with various molecular targets. The double bond and ketone functional group allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with biological molecules. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity.
Comparaison Avec Des Composés Similaires
(E)-nonadec-12-en-9-one can be compared with other similar compounds, such as:
(Z)-nonadec-12-en-9-one: The cis isomer of the compound, which has different physical and chemical properties due to the different spatial arrangement of atoms.
Nonadecane: A saturated hydrocarbon with no double bonds or functional groups, which has different reactivity and applications.
Nonadecanone: A ketone with a similar carbon chain length but without the double bond, which affects its chemical behavior and uses.
Propriétés
Formule moléculaire |
C19H36O |
|---|---|
Poids moléculaire |
280.5 g/mol |
Nom IUPAC |
(E)-nonadec-12-en-9-one |
InChI |
InChI=1S/C19H36O/c1-3-5-7-9-11-12-14-16-18-19(20)17-15-13-10-8-6-4-2/h12,14H,3-11,13,15-18H2,1-2H3/b14-12+ |
Clé InChI |
LLUGFFSGUQULMF-WYMLVPIESA-N |
SMILES isomérique |
CCCCCCCCC(=O)CC/C=C/CCCCCC |
SMILES canonique |
CCCCCCCCC(=O)CCC=CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methoxy-3-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B13960318.png)
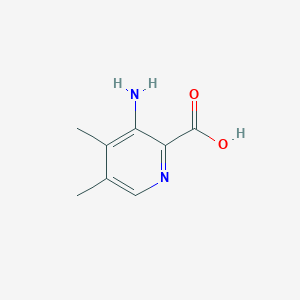
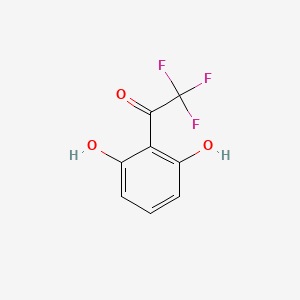

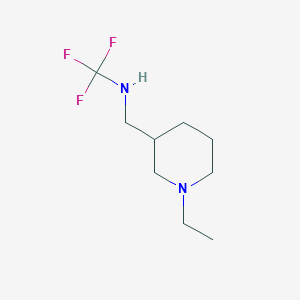
![4-[[[2-(Methoxy)dodecyl]oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13960333.png)
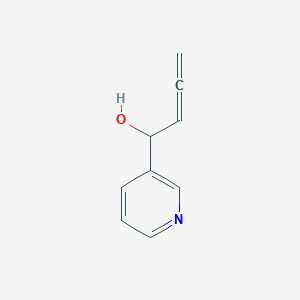
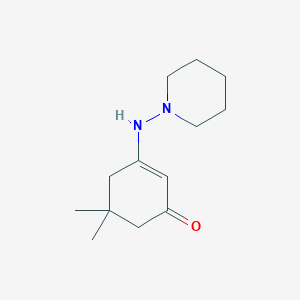
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)pyrimidin-2-amine](/img/structure/B13960348.png)
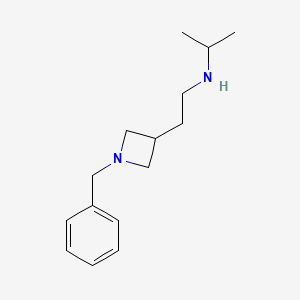
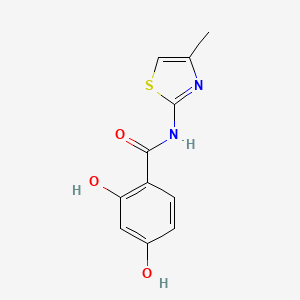
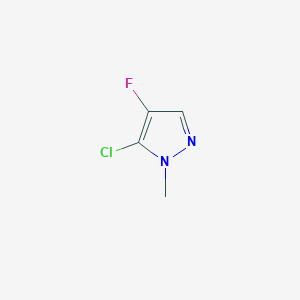
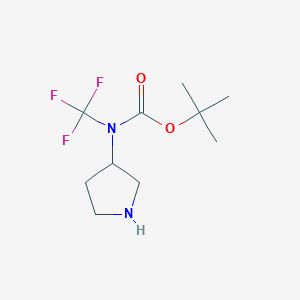
![benzyl N-[2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13960387.png)
